molecular formula C14H14N2O B5659851 3,4-dimethyl-N-(pyridin-3-yl)benzamide

3,4-dimethyl-N-(pyridin-3-yl)benzamide

Cat. No.: B5659851
M. Wt: 226.27 g/mol
InChI Key: IYMRCTVGDIKWJW-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an amide group attached to a pyridine ring at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl-piperidine-4-carboxamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime

Uniqueness

3,4-dimethyl-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-dimethyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-6-12(8-11(10)2)14(17)16-13-4-3-7-15-9-13/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMRCTVGDIKWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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